molecular formula C15H15ClN2O3 B2414543 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone CAS No. 2034302-64-0

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone

Cat. No.: B2414543
CAS No.: 2034302-64-0
M. Wt: 306.75
InChI Key: MUEVGTPDQPEWFL-UHFFFAOYSA-N
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Description

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

    Formation of the pyridine derivative: This involves the chlorination of pyridine to obtain 3-chloropyridine.

    Formation of the piperidine derivative: This involves the reaction of piperidine with an appropriate reagent to introduce the furan-3-yl group.

    Coupling reaction: The final step involves coupling the pyridine and piperidine derivatives through an ether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield a furanone derivative, while substitution of the chlorine atom on the pyridine ring could yield various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone would depend on its specific biological target. Potential mechanisms could include:

    Binding to a receptor: The compound could bind to a specific receptor and modulate its activity.

    Inhibition of an enzyme: The compound could inhibit the activity of a specific enzyme.

    Modulation of a signaling pathway: The compound could modulate a specific signaling pathway, leading to changes in cellular function.

Comparison with Similar Compounds

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone can be compared with other similar compounds, such as:

    (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone: This compound has a thiophene ring instead of a furan ring.

    (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(benzofuran-3-yl)methanone: This compound has a benzofuran ring instead of a furan ring.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(furan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c16-13-9-17-5-1-14(13)21-12-2-6-18(7-3-12)15(19)11-4-8-20-10-11/h1,4-5,8-10,12H,2-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEVGTPDQPEWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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